N-(7-Amino-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-yl)-N-(4-methoxybenzyl)cyclopropanesulfonamide
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Overview
Description
N-(7-Amino-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-yl)-N-(4-methoxybenzyl)cyclopropanesulfonamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Amino-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-yl)-N-(4-methoxybenzyl)cyclopropanesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the indazole core, followed by the introduction of the amino, chloro, and difluoroethyl groups. The final steps involve the attachment of the methoxybenzyl and cyclopropanesulfonamide moieties.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(7-Amino-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-yl)-N-(4-methoxybenzyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(7-Amino-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-yl)-N-(4-methoxybenzyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives with various substitutions. Examples might be:
- N-(7-Amino-4-chloro-1H-indazol-3-yl)benzamide
- N-(4-Methoxybenzyl)-N-(1H-indazol-3-yl)cyclopropanesulfonamide
Uniqueness
The uniqueness of N-(7-Amino-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-yl)-N-(4-methoxybenzyl)cyclopropanesulfonamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H21ClF2N4O3S |
---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
N-[7-amino-4-chloro-1-(2,2-difluoroethyl)indazol-3-yl]-N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide |
InChI |
InChI=1S/C20H21ClF2N4O3S/c1-30-13-4-2-12(3-5-13)10-27(31(28,29)14-6-7-14)20-18-15(21)8-9-16(24)19(18)26(25-20)11-17(22)23/h2-5,8-9,14,17H,6-7,10-11,24H2,1H3 |
InChI Key |
HRLPDQGPXDMJPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2=NN(C3=C(C=CC(=C32)Cl)N)CC(F)F)S(=O)(=O)C4CC4 |
Origin of Product |
United States |
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